N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from starting materials. It would include the specific reactions used, the conditions under which they are carried out, and the yields of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact three-dimensional structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include details of the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Molecular Interaction and Structural Analysis
A study highlighted the structural characteristics of a closely related compound, focusing on its molecular interactions and potential for forming hydrogen-bonded chains, which are crucial for its biological activity. The analysis of the sulfonylurea fragment of this compound provides insights into its conformation and interaction patterns, which are essential for understanding its pharmacological properties (Gelbrich, Haddow, & Griesser, 2011).
Pharmacological Applications and SAR Studies
Research on quinazoline derivatives, including those similar to the compound , has explored their pharmacological applications. These studies have focused on the synthesis and characterization of various derivatives to understand their structure-activity relationships (SAR), particularly for antihypertensive, diuretic, and anti-diabetic activities. This research underscores the compound's potential as a pharmacophore in developing therapeutic agents (Rahman et al., 2014).
Spectroscopic and Fluorescent Properties
Investigations into the spectroscopic and fluorescent properties of similar compounds have revealed their utility in biological imaging and as fluorescent markers. Studies on the synthesis and structural determination of such compounds indicate their potential in creating fluorescent complexes with metals like Zn(II), which can be employed in biochemical assays and imaging applications (Kimber et al., 2003).
Antimicrobial Activity
The synthesis and evaluation of novel derivatives, including those related to the compound of interest, have demonstrated significant antimicrobial activity. These studies suggest the compound's potential use in developing new antimicrobial agents with efficacy against various bacterial and fungal pathogens (Vanparia et al., 2010).
Antitumor Activity
Research into novel tetrahydroquinoline derivatives bearing the sulfonamide moiety has highlighted their antitumor properties. Synthesis and in vitro evaluation of these compounds have shown significant efficacy against various cancer cell lines, indicating the potential of such molecules in cancer therapy (Alqasoumi et al., 2010).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of how the compound could be further studied or developed. For example, if it’s a drug, this could include clinical trials to test its effectiveness.
Please note that the availability of this information would depend on how much research has been done on the specific compound. For a novel or less-studied compound, some or all of this information may not be available. If you have any other questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-6-11-24-19-9-8-18(14-17(19)7-10-22(24)25)23-29(26,27)21-13-16(3)15(2)12-20(21)28-4/h8-9,12-14,23H,5-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKVRPWPJWTJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
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